molecular formula C21H24N2Na2O5 B13804439 L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate

L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate

Cat. No.: B13804439
M. Wt: 430.4 g/mol
InChI Key: PQUMHFFDIAZNPG-XVSRHIFFSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine,N2-(phenylacetyl)-,monosodium salt involves the reaction of L-Glutamine with phenylacetic acid under specific conditions to form the N2-(phenylacetyl) derivative. This derivative is then converted to its monosodium salt form. Sodium benzeneacetate is prepared separately through the neutralization of benzeneacetic acid with sodium hydroxide. The two compounds are then mixed to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications in treating diseases mediated by G-protein coupled receptors (GPCR), particularly in the central nervous system and cardiovascular disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate exerts its effects involves interaction with specific molecular targets and pathways. It is known to interact with GPCRs, influencing various cellular signaling pathways. This interaction can modulate physiological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate stands out due to its stability, solubility at physiological pH, and potential therapeutic applications. Its ability to interact with GPCRs and modulate cellular signaling pathways makes it a unique compound with promising research and industrial applications .

Properties

Molecular Formula

C21H24N2Na2O5

Molecular Weight

430.4 g/mol

IUPAC Name

disodium;(2S)-5-amino-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate

InChI

InChI=1S/C13H18N2O3.C8H8O2.2Na/c14-8-4-7-11(13(17)18)15-12(16)9-10-5-2-1-3-6-10;9-8(10)6-7-4-2-1-3-5-7;;/h1-3,5-6,11H,4,7-9,14H2,(H,15,16)(H,17,18);1-5H,6H2,(H,9,10);;/q;;2*+1/p-2/t11-;;;/m0.../s1

InChI Key

PQUMHFFDIAZNPG-XVSRHIFFSA-L

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CCCN)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCCN)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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